2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a compound that features a phenol group substituted with a 1,3-dimethylpyrazol-4-yl moiety via a methylamino linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 1,3-dimethylpyrazole with formaldehyde and a phenol derivative under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative.
Reduction: The imine intermediate formed during synthesis can be reduced to form the final product.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: The final product, this compound.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole moiety may also interact with various receptors or enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(1,3-Dimethylpyrazol-4-yl)methylamino]ethanol: Similar structure but with an ethanol group instead of a phenol group.
2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride: Contains a quinoline moiety instead of a phenol group.
Uniqueness
2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is unique due to the presence of both a phenol group and a pyrazole moiety, which can interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18ClN3O |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-12(9-16(2)15-10)8-14-7-11-5-3-4-6-13(11)17;/h3-6,9,14,17H,7-8H2,1-2H3;1H |
InChI Key |
SOWYPEBAQLNJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CC=C2O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.